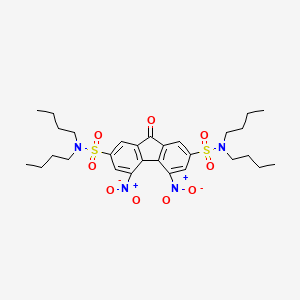

N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide

説明

N2,N2,N7,N7-テトラブチル-4,5-ジニトロ-9-オキソ-9H-フルオレン-2,7-ジスルホンアミドは、そのユニークな化学構造と性質で知られる複雑な有機化合物です。

特性

分子式 |

C29H40N4O9S2 |

|---|---|

分子量 |

652.8 g/mol |

IUPAC名 |

2-N,2-N,7-N,7-N-tetrabutyl-4,5-dinitro-9-oxofluorene-2,7-disulfonamide |

InChI |

InChI=1S/C29H40N4O9S2/c1-5-9-13-30(14-10-6-2)43(39,40)21-17-23-27(25(19-21)32(35)36)28-24(29(23)34)18-22(20-26(28)33(37)38)44(41,42)31(15-11-7-3)16-12-8-4/h17-20H,5-16H2,1-4H3 |

InChIキー |

SJKBROYEXSPJRP-UHFFFAOYSA-N |

正規SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])S(=O)(=O)N(CCCC)CCCC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N2,N2,N7,N7-テトラブチル-4,5-ジニトロ-9-オキソ-9H-フルオレン-2,7-ジスルホンアミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、フルオレン骨格の調製から始まり、ニトロ化反応によるニトロ基の導入が続きます。その後、フルオレン環のスルホン化と、窒素原子へのブチル基の付加が行われます。 最終生成物は、精製と特性評価後に得られます .

工業生産方法

この化合物の工業生産は、同様の合成経路を使用しますが、より大規模に行われます。連続フローリアクターや自動システムの使用は、生産プロセスの効率性と収率を向上させることができます。 さらに、工業的方法では、クロマトグラフィーや結晶化などの高度な精製技術が導入され、最終生成物の高純度が保証されます .

化学反応の分析

科学研究における用途

N2,N2,N7,N7-テトラブチル-4,5-ジニトロ-9-オキソ-9H-フルオレン-2,7-ジスルホンアミドは、科学研究において幅広い用途を持っています。

化学: 有機合成における試薬として、およびより複雑な分子の構成要素として使用されます。

生物学: 酵素研究における生化学プローブまたは阻害剤としての可能性が調査されています。

医学: 抗炎症作用や抗癌作用など、潜在的な治療特性が探求されています。

科学的研究の応用

N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用機序

類似化合物の比較

類似化合物

- N2,N2,N7,N7-テトラメチル-4,5-ジニトロ-9-オキソ-9H-フルオレン-2,7-ジスルホンアミド

- N2,N2,N7,N7-テトラエチル-4,5-ジニトロ-9-オキソ-9H-フルオレン-2,7-ジスルホンアミド

- N2,N2,N7,N7-テトラブチル-4,5-ジニトロ-9-オキソ-9H-フルオレン-2,7-ジカルボンアミド

独自性

N2,N2,N7,N7-テトラブチル-4,5-ジニトロ-9-オキソ-9H-フルオレン-2,7-ジスルホンアミドは、窒素原子にブチル基が存在することで、その溶解性、反応性、生物活性を影響を与える可能性があるため、独特です。

類似化合物との比較

Similar Compounds

- N2,N2,N7,N7-tetramethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide

- N2,N2,N7,N7-tetraethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide

- N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide

Uniqueness

N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to the presence of butyl groups on the nitrogen atoms, which can influence its solubility, reactivity, and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。